Cas no 1694249-15-4 (2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol)

2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 1694249-15-4
- 2-amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol
- EN300-1147063
- 3-Thiophenemethanol, α-(aminomethyl)-2,5-dichloro-
- 2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol
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- インチ: 1S/C6H7Cl2NOS/c7-5-1-3(4(10)2-9)6(8)11-5/h1,4,10H,2,9H2
- InChIKey: CPOLDZJVMKFDNN-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(S1)Cl)C(CN)O
計算された属性
- 精确分子量: 210.9625404g/mol
- 同位素质量: 210.9625404g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 138
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 74.5Ų
じっけんとくせい
- 密度みつど: 1.541±0.06 g/cm3(Predicted)
- Boiling Point: 352.8±37.0 °C(Predicted)
- 酸度系数(pKa): 11.13±0.35(Predicted)
2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1147063-5g |
2-amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol |
1694249-15-4 | 95% | 5g |
$2443.0 | 2023-10-25 | |
Enamine | EN300-1147063-1.0g |
2-amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol |
1694249-15-4 | 1g |
$986.0 | 2023-06-09 | ||
Enamine | EN300-1147063-0.05g |
2-amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol |
1694249-15-4 | 95% | 0.05g |
$707.0 | 2023-10-25 | |
Enamine | EN300-1147063-10.0g |
2-amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol |
1694249-15-4 | 10g |
$4236.0 | 2023-06-09 | ||
Enamine | EN300-1147063-10g |
2-amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol |
1694249-15-4 | 95% | 10g |
$3622.0 | 2023-10-25 | |
Enamine | EN300-1147063-0.1g |
2-amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol |
1694249-15-4 | 95% | 0.1g |
$741.0 | 2023-10-25 | |
Enamine | EN300-1147063-0.5g |
2-amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol |
1694249-15-4 | 95% | 0.5g |
$809.0 | 2023-10-25 | |
Enamine | EN300-1147063-5.0g |
2-amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol |
1694249-15-4 | 5g |
$2858.0 | 2023-06-09 | ||
Enamine | EN300-1147063-1g |
2-amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol |
1694249-15-4 | 95% | 1g |
$842.0 | 2023-10-25 | |
Enamine | EN300-1147063-0.25g |
2-amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol |
1694249-15-4 | 95% | 0.25g |
$774.0 | 2023-10-25 |
2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol 関連文献
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-olに関する追加情報
Introduction to 2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol (CAS No. 1694249-15-4)
2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1694249-15-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of thiophene derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural motif of this molecule incorporates both amino and hydroxyl functional groups, alongside a dichlorothiophene scaffold, making it a promising candidate for further exploration in synthetic chemistry and pharmacological research.
The significance of 2-amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol lies in its unique structural features, which contribute to its potential as a building block for the synthesis of more complex molecules. Thiophene derivatives are particularly interesting due to their presence in numerous natural products and pharmaceutical agents. For instance, compounds containing the thiophene ring have been implicated in the treatment of various diseases, including cancer, infectious disorders, and neurological conditions. The presence of chlorine atoms at the 2 and 5 positions of the thiophene ring enhances the electrophilicity of the molecule, facilitating further functionalization and enabling the development of novel derivatives with tailored properties.
In recent years, there has been a surge in research focused on developing new therapeutic agents derived from heterocyclic compounds. 2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol represents a valuable intermediate in this context. Its amino group can participate in various chemical reactions, such as coupling with carboxylic acids to form amides or with aldehydes/ketones to yield imines or hydrazones. Additionally, the hydroxyl group provides a site for further derivatization, allowing chemists to modify the molecule's solubility, bioavailability, and metabolic stability. These attributes make it an attractive scaffold for medicinal chemists seeking to design new drugs with improved efficacy and reduced side effects.
The compound's dichlorothiophene core is particularly noteworthy due to its ability to interact with biological targets in unique ways. Thiophene derivatives are known to exhibit inhibitory activity against various enzymes and receptors, making them suitable for applications in drug discovery. For example, some thiophene-based compounds have shown promise as kinase inhibitors or antiviral agents. The dichloro substitution pattern further enhances these interactions by increasing the molecule's lipophilicity and electronic properties. This combination of features positions 2-amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol as a versatile tool for researchers aiming to develop innovative therapeutic strategies.
Current research efforts are increasingly focusing on leveraging computational methods to accelerate the discovery and optimization of novel bioactive compounds. Molecular modeling techniques, such as docking studies and quantum mechanical calculations, are being employed to predict the binding affinity and mechanism of action of thiophene derivatives like 2-amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol. These approaches allow researchers to identify potential lead compounds more efficiently than traditional experimental screening methods. Furthermore, advances in synthetic chemistry have enabled the preparation of increasingly complex derivatives with high precision, opening up new avenues for drug development.
The pharmacological potential of 2-amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol is further supported by its structural similarity to known bioactive molecules. By comparing its properties with those of established drugs, researchers can gain insights into its potential therapeutic applications. For instance, if analogs of this compound have demonstrated efficacy in preclinical studies as antioxidants or anti-inflammatory agents, then 2-amino-1-(2,5-dichlorothiophen-3-ylolethanol) may exhibit similar effects. Such comparisons help guide the design of new molecules with optimized pharmacokinetic profiles.
In addition to its pharmaceutical applications, CAS No. 1694249154 is also of interest in materials science. Thiophene derivatives are commonly used in the synthesis of organic semiconductors and conductive polymers due to their ability to form stable π-conjugated systems. The presence of chlorine atoms can influence the electronic properties of these materials by introducing electron-withdrawing effects or by participating in π-stacking interactions with other molecules. This makes 2-amino-l-(25-dichlorothieno phen 3 yl) ethanol a promising candidate for developing advanced materials with applications in optoelectronics and nanotechnology.
The synthesis of CAS No 1694249154 involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions at the chlorine atoms followed by functional group interconversions using appropriate reagents such as ammonia or hydroxylamine for introducing amino groups or diols respectively The reaction conditions must be carefully controlled to avoid unwanted side products which could complicate subsequent purification steps
The growing interest in heterocyclic chemistry has led to numerous advancements in synthetic methodologies over recent decades These include transition-metal-catalyzed cross-coupling reactions which enable efficient formation C-C bonds between thiophene derivatives thereby constructing more complex molecular architectures Researchers have also developed novel catalytic systems that improve selectivity reduce costs enhance scalability making large-scale production feasible Such innovations not only expand our ability but also make it economically viable explore diverse chemical space
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